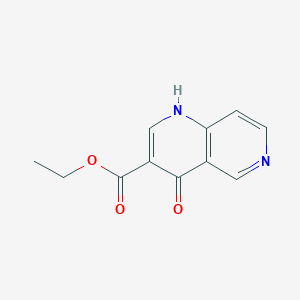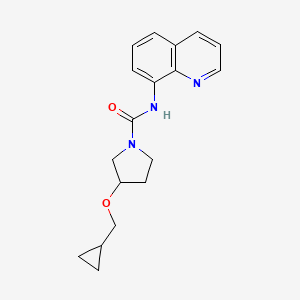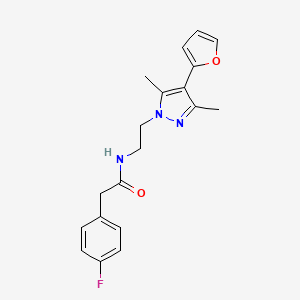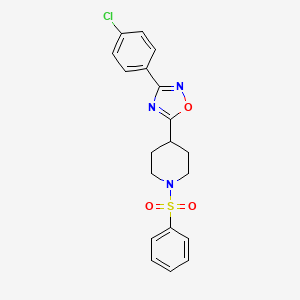![molecular formula C14H24N2O5S B2483908 Tert-butyl 2-[Amino(methyl)amino]acetat; 4-Methylbenzolsulfonsäure CAS No. 1037825-20-9](/img/no-structure.png)
Tert-butyl 2-[Amino(methyl)amino]acetat; 4-Methylbenzolsulfonsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 2-[amino(methyl)amino]acetate;4-methylbenzenesulfonic acid is a useful research compound. Its molecular formula is C14H24N2O5S and its molecular weight is 332.42. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 2-[amino(methyl)amino]acetate;4-methylbenzenesulfonic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 2-[amino(methyl)amino]acetate;4-methylbenzenesulfonic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese von Ceftolozan
“Tert-butyl 2-[Amino(methyl)amino]acetat; 4-Methylbenzolsulfonsäure” wird als wichtiges Zwischenprodukt bei der Synthese von Ceftolozan verwendet, einem neuen intravenösen Cephalosporin-Antibiotikum der fünften Generation . Ceftolozan hat ein breites antibakterielles Spektrum, eine starke Aktivität gegen sowohl grampositive als auch gramnegative Bakterien und eine starke antibakterielle Aktivität gegen Pseudomonas aeruginosa und multiresistente Pseudomonas aeruginosa .
Synthese von N-Heterocyclen über Sulfinimine
“this compound” wird bei der Synthese von N-Heterocyclen über Sulfinimine verwendet . Diese Methodik bietet einen allgemeinen Zugang zu strukturell diversen Piperidinen, Pyrrolidinen, Azetidinen und ihren fusionierten Derivaten, die das strukturelle Motiv vieler Naturstoffe und therapeutisch anwendbarer Verbindungen darstellen .
Synthese von Fmoc/tBu-orthogonal geschützten Lactam-cyclischen Peptiden
“this compound” wird als ein wichtiger Baustein für die Festphasen-Peptidsynthese (SPPS) von Fmoc/tBu-orthogonal geschützten Lactam-cyclischen Peptiden unter milden, metallfreien Bedingungen verwendet .
Kupfer(I)-katalysierte Azid-Alkin-Cycloaddition (CuAAC)
“this compound” wird als ein Ligand der nächsten Generation, wasserlöslich, für die Kupfer(I)-katalysierte Azid-Alkin-Cycloaddition (CuAAC) verwendet . Diese Anwendung beschleunigt die Reaktionsgeschwindigkeiten dramatisch und unterdrückt die Zelltoxizität .
Wirkmechanismus
Target of Action
Similar compounds are known to be involved in suzuki–miyaura coupling reactions , a type of cross-coupling reaction, suggesting that this compound may also interact with organoboron reagents or palladium catalysts.
Mode of Action
It’s worth noting that compounds with similar structures have been used in the suzuki–miyaura coupling reactions . In these reactions, the compound may interact with its targets (organoboron reagents or palladium catalysts) to form new carbon-carbon bonds.
Biochemical Pathways
Given its potential role in suzuki–miyaura coupling reactions , it may influence the synthesis of various organic compounds.
Result of Action
As a potential participant in suzuki–miyaura coupling reactions , it may contribute to the formation of new carbon-carbon bonds, thereby influencing the synthesis of various organic compounds.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Tert-butyl 2-[amino(methyl)amino]acetate;4-methylbenzenesulfonic acid involves the reaction of tert-butyl glycinate with formaldehyde and paraformaldehyde to form tert-butyl 2-[amino(methyl)amino]acetate. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride to form the final product.", "Starting Materials": [ "tert-butyl glycinate", "formaldehyde", "paraformaldehyde", "4-methylbenzenesulfonyl chloride" ], "Reaction": [ "Step 1: React tert-butyl glycinate with formaldehyde and paraformaldehyde in the presence of a catalyst to form tert-butyl 2-[amino(methyl)amino]acetate.", "Step 2: Dissolve tert-butyl 2-[amino(methyl)amino]acetate in a suitable solvent and add 4-methylbenzenesulfonyl chloride dropwise with stirring.", "Step 3: Continue stirring the reaction mixture for several hours at room temperature or under reflux.", "Step 4: Isolate the product by filtration or extraction and purify it by recrystallization or chromatography." ] } | |
CAS-Nummer |
1037825-20-9 |
Molekularformel |
C14H24N2O5S |
Molekulargewicht |
332.42 |
IUPAC-Name |
tert-butyl 2-[amino(methyl)amino]acetate;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H16N2O2.C7H8O3S/c1-7(2,3)11-6(10)5-9(4)8;1-6-2-4-7(5-3-6)11(8,9)10/h5,8H2,1-4H3;2-5H,1H3,(H,8,9,10) |
InChI-Schlüssel |
GNAZZEYMVIVFQM-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C)OC(=O)CN(C)N |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 8-oxo-5,6,7,9-tetrahydropyrrolo[1,2-a]azepine-2-carboxylate](/img/structure/B2483826.png)
![2-(naphthalen-2-yloxy)-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2483828.png)
![1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-N-[3-(1H-pyrazol-1-yl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2483829.png)
![1-(4-(Phenylsulfonyl)piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole](/img/structure/B2483831.png)

![(2S,4As,7aR)-2,3,4,4a,5,6,7,7a-octahydropyrano[2,3-c]pyrrole-2-carboxylic acid;hydrochloride](/img/structure/B2483835.png)



![Ethyl 1-[(6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazin-3-yl)carbonyl]piperidine-4-carboxylate](/img/structure/B2483841.png)

![2-naphtho[2,1-b]furanyl-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2483844.png)


